![molecular formula C17H20N4O2S B2678761 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane CAS No. 1385623-30-2](/img/structure/B2678761.png)
1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane is a complex organic compound that features a combination of sulfonyl, pyrimidinyl, and diazepane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include the preparation of the starting materials, the coupling reaction, and purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidinyl group can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted diazepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
科学研究应用
1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The pyrimidinyl group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to its targets. The diazepane ring provides structural rigidity and can influence the overall conformation of the molecule, affecting its biological activity.
相似化合物的比较
Similar Compounds
1,4-Diazepane: A simpler analog that lacks the sulfonyl and pyrimidinyl groups.
Pyrimidine Derivatives: Compounds such as 4-phenylpyrimidine-2(1H)-thione, which have similar structural features but different functional groups.
Sulfonamide Drugs: Compounds like sulfamethazine and sulfadiazine, which contain the sulfonyl group but have different core structures.
Uniqueness
1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group enhances its electrophilic properties, while the pyrimidinyl group provides additional binding interactions. The diazepane ring adds structural complexity and rigidity, making it a versatile scaffold for various applications.
属性
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,15-8-16-6-2-1-3-7-16)21-12-5-11-20(13-14-21)17-18-9-4-10-19-17/h1-4,6-10,15H,5,11-14H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAYEKZIIMDLIC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2678678.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)
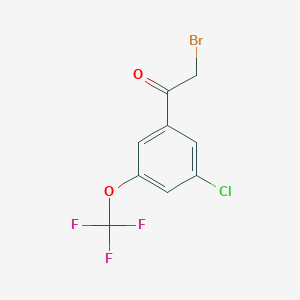
![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2678685.png)
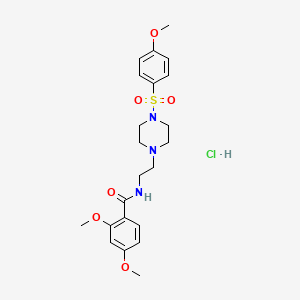
![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)
![3-Ethoxy-4-({1-[1-(furan-2-carbonyl)piperidin-4-yl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}oxy)benzonitrile](/img/structure/B2678690.png)
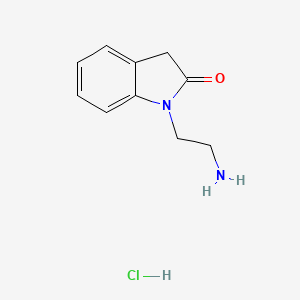
![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)
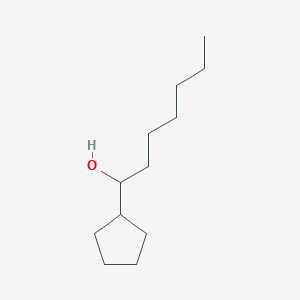
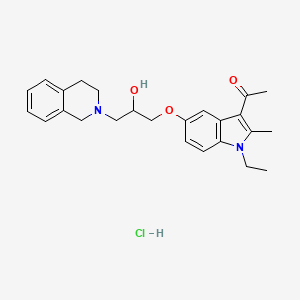
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)
